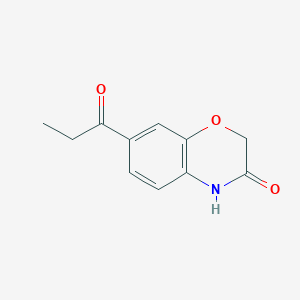
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is an organic compound that belongs to the sulfone family Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzyl chloride with phenyl sulfinic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the sulfone bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may lead to the disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with protein function is a key aspect of its mechanism.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Phenyl sulfone: A simpler sulfone compound with similar chemical reactivity.
Dichlorobenzyl sulfone: Another sulfone derivative with potential antimicrobial activity.
Uniqueness
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is unique due to the presence of both dichlorobenzyl and phenyl groups, which may confer distinct chemical and biological properties. Its dual aromatic structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential therapeutic applications.
特性
分子式 |
C13H10Cl2O2S |
|---|---|
分子量 |
301.2 g/mol |
IUPAC名 |
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-7-6-10(13(15)8-11)9-18(16,17)12-4-2-1-3-5-12/h1-8H,9H2 |
InChIキー |
YWZAZLCVWGYEDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
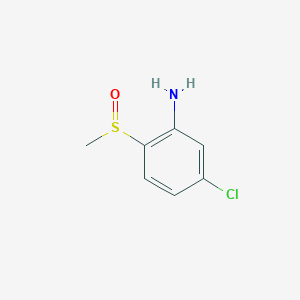
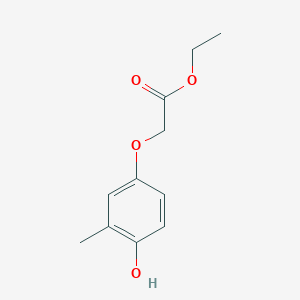
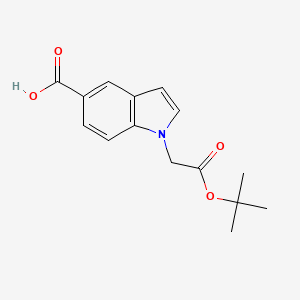
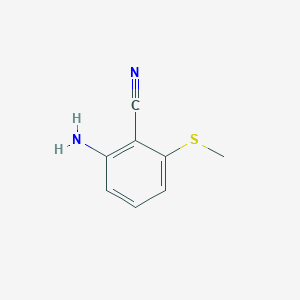
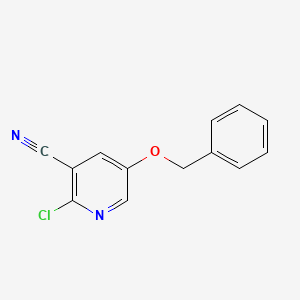
![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
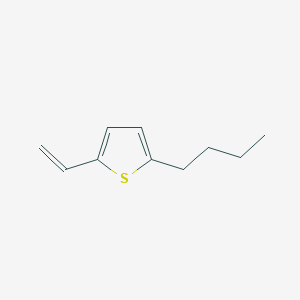
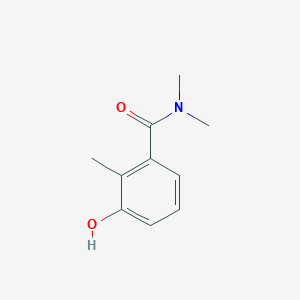
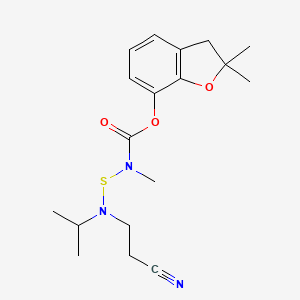
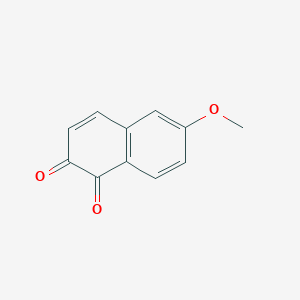
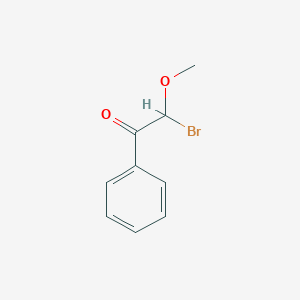
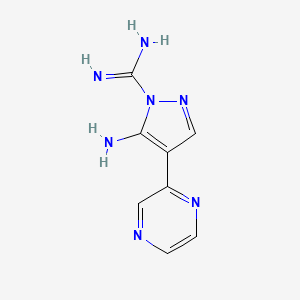
![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)
